4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Description

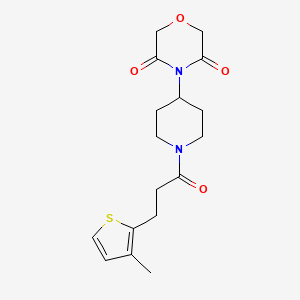

The compound 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a structurally complex molecule featuring a piperidine ring linked to a morpholine-3,5-dione moiety via a propanoyl bridge substituted with a 3-methylthiophene group.

Properties

IUPAC Name |

4-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-12-6-9-24-14(12)2-3-15(20)18-7-4-13(5-8-18)19-16(21)10-23-11-17(19)22/h6,9,13H,2-5,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOCZPSIVLIUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, typically starting with the preparation of the piperidine and morpholine rings. The synthetic route often includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of the Morpholine Ring: This involves the reaction of diethylene glycol with ammonia or primary amines.

Coupling of the Rings: The piperidine and morpholine rings are then coupled with the thiophene derivative through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core rings.

Scientific Research Applications

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is unavailable in the provided sources, structural analogs and related morpholine derivatives can be discussed:

Morpholine-Containing Heterocycles

- Morpholine-3,5-dione vs. Morpholin-4-yl-Triazine Derivatives :

The compound in , 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-4-pyridin-4-ylurea , features morpholine groups attached to a triazine core. In contrast, the target compound replaces the triazine with a morpholine-3,5-dione ring. This structural difference likely alters electronic properties and bioavailability. Triazine derivatives are often explored for kinase inhibition, while morpholine diones may exhibit distinct reactivity due to their diketone structure .

Piperidine-Propanoyl Hybrids

- Propanoyl-Linked Piperidine Derivatives: The propanoyl-piperidine bridge in the target compound is reminiscent of intermediates in neuroactive or antiviral agents. For example, propanoyl groups in similar compounds enhance membrane permeability, which could be a critical factor in the pharmacokinetics of the target molecule.

Thiophene-Substituted Compounds

- 3-Methylthiophene Moieties :

Thiophene derivatives are common in materials science and medicinal chemistry due to their conjugated π-system. The 3-methyl substitution may influence steric interactions in binding pockets or modulate solubility compared to unsubstituted thiophene analogs.

Research Findings and Data Tables

Table 1: Structural Comparison of Morpholine Derivatives

Biological Activity

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a novel compound that has garnered interest due to its potential therapeutic applications. This compound features a complex structure that includes a thiophene ring, a piperidine ring, and a morpholine moiety, suggesting diverse biological activities. This article reviews the available research on its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O4S, with a molecular weight of 350.4 g/mol. The compound is characterized by the following structural components:

| Component | Structure |

|---|---|

| Thiophene Ring | Presents in the side chain |

| Piperidine Ring | Central to the compound's structure |

| Morpholine Moiety | Contributes to its chemical reactivity |

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets. Several studies suggest that compounds with similar structures can influence cell signaling pathways and gene expression through:

- Receptor Binding: Potential interaction with imidazoline receptors (I1R), which are implicated in various physiological processes.

- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and urease, suggesting a potential for this compound to exhibit similar enzyme modulation .

Antinociceptive Effects

Research indicates that related compounds have demonstrated significant antinociceptive effects in animal models. For instance, studies involving formalin-induced pain models have shown that these compounds can effectively reduce pain responses.

Study 1: Antinociceptive Activity

In a study examining the antinociceptive properties of related compounds, it was found that certain derivatives significantly reduced pain in rodent models. The study utilized dosages ranging from low to high concentrations and observed dose-dependent responses in pain relief.

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition showed that compounds similar to this compound had strong inhibitory effects on urease and acetylcholinesterase. The IC50 values for these activities were reported as follows:

| Compound | IC50 (µM) |

|---|---|

| Acetylcholinesterase Inhibitor | 0.63 ± 0.001 |

| Urease Inhibitor | 2.14 ± 0.003 |

These findings highlight the therapeutic potential of this class of compounds in treating conditions like pain and bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione, and what are critical reaction conditions?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the 3-methylthiophene moiety via Friedel-Crafts acylation or electrophilic substitution. Subsequent steps include coupling with piperidine derivatives and cyclization to form the morpholine-3,5-dione ring. Key conditions include:

- Use of anhydrous solvents (e.g., THF, DCM) under inert atmospheres.

- Catalysts such as HATU or DCC for amide bond formation .

- Temperature control (0–25°C) to avoid side reactions during cyclization.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 3-methylthiophene + propanoyl chloride, AlCl₃ | 65–70 | 90% |

| 2 | Piperidine coupling, HATU, DIPEA | 50–55 | 85% |

| 3 | Morpholine-dione cyclization, NaHCO₃ | 40–45 | 95% |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystals are obtainable) for absolute configuration analysis .

- Critical Note : Discrepancies in NMR splitting patterns may arise from conformational flexibility in the piperidine-morpholine system; dynamic NMR or computational modeling (e.g., DFT) can resolve ambiguities .

Q. What preliminary bioactivity screening models are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays for:

- Enzyme inhibition (e.g., kinase or protease targets due to morpholine-dione’s electrophilic carbonyl groups).

- Antimicrobial activity (Gram-positive/-negative bacteria, fungal strains) using broth microdilution (CLSI guidelines).

- Cytotoxicity (MTT assay on cancer cell lines, e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically addressed?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.

- Dose-response reevaluation : Use nonlinear regression models to identify efficacy thresholds.

- Mechanistic deconvolution : Apply CRISPR-Cas9 gene editing to validate target engagement in disease-relevant cell lines .

- Case Study : Inconsistent anticancer activity may stem from poor blood-brain barrier penetration; modify substituents (e.g., logP optimization) or use prodrug strategies .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

- Methodological Answer :

- Hydrolysis studies : Expose the compound to varying pH (2–12) and temperatures (25–60°C), monitoring degradation via LC-MS.

- Photolytic stability : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure.

- Ecotoxicity assays : Evaluate effects on Daphnia magna (acute toxicity) and soil microbiota (OECD 216/217 guidelines) .

- Data Table :

| Condition | Half-life (h) | Major Degradants |

|---|---|---|

| pH 7, 25°C | 120 | Morpholine ring-opened carboxylic acid |

| pH 12, 40°C | 24 | Thiophene sulfoxide derivative |

Q. How can computational methods resolve ambiguities in reaction mechanisms for morpholine-dione formation?

- Methodological Answer :

- DFT calculations (Gaussian, ORCA): Map energy profiles for cyclization steps, identifying transition states and intermediates.

- Molecular dynamics (MD) simulations : Model solvent effects on reaction kinetics.

- Docking studies : Predict binding modes with biological targets to rationalize SAR .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR/Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) via response surface methodology.

- Purification : Employ preparative HPLC with orthogonal columns (C18 vs. HILIC) to isolate high-purity batches .

Key Research Challenges

- Data Contradictions : Conflicting cytotoxicity results may arise from impurities (e.g., residual Pd catalysts); enforce stringent QC protocols (ICP-MS for metal analysis) .

- Structural Complexity : The fused piperidine-morpholine system complicates stereochemical assignments; leverage advanced NMR techniques (e.g., NOESY, HSQC-TOCSY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.